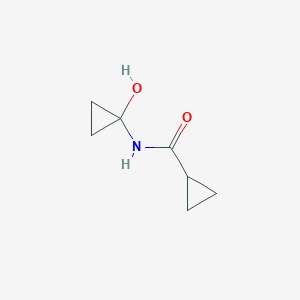
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.16774 g/mol It is characterized by the presence of a cyclopropane ring attached to both a hydroxyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(1-oxocyclopropyl)cyclopropanecarboxamide.
Reduction: Formation of N-(1-hydroxycyclopropyl)cyclopropanamine.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can also interact with hydrophobic regions of proteins or enzymes, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-(1-hydroxyethyl)cyclopropanecarboxamide: Contains an ethyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
N-(1-hydroxycyclopropyl)acetamide: Has an acetamide group instead of a cyclopropanecarboxamide group, altering its chemical behavior.
Uniqueness
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide is unique due to the presence of both a hydroxyl group and a cyclopropane ring, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H11NO2/c9-6(5-1-2-5)8-7(10)3-4-7/h5,10H,1-4H2,(H,8,9) |
InChI Key |
UMNWKRNJZDHHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















